![molecular formula C17H19FN4O2 B2684261 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 2034554-32-8](/img/structure/B2684261.png)
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone
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Overview
Description
This compound is a complex organic molecule that contains a triazole ring, a pyrrolidine ring, a cyclopropyl group, and a methoxyphenyl group . The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazoles are known to bind readily in biological systems with a variety of enzymes and receptors, showing versatile biological activities .
Molecular Structure Analysis
The triazole ring in this compound lies in a plane and is orthogonal to the cyclopropyl ring . There is considerable delocalization of π-electron density within the triazole ring, as indicated by the pattern of bond distances .Chemical Reactions Analysis
Triazoles are known for their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures . The specific chemical reactions involving this compound are not detailed in the available literature.Scientific Research Applications
Drug Discovery
The 1,2,3-triazole scaffold has become a privileged structure in drug discovery. Its high chemical stability, aromatic character, and hydrogen bonding ability make it an attractive motif for designing bioactive compounds. Researchers have explored derivatives of this compound as potential drug candidates. For instance, anticonvulsant drugs like Rufinamide, broad-spectrum cephalosporin antibiotics, anticancer agents, and β-lactam antibiotics contain the 1,2,3-triazole core .
Organic Synthesis
The synthesis of 1,2,3-triazoles has been a subject of extensive research. Several methodologies exist for preparing this scaffold:
- Strain-promoted azide-alkyne cycloaddition (SPAAC) : A bioorthogonal click chemistry approach that avoids toxic reagents and harsh conditions .
- Antiproliferative Activity : Compounds containing the 1,2,3-triazole motif have demonstrated antiproliferative effects against cancer cells. For example, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole exhibited potent antiproliferative activity against MV4-11 cells .
- Apoptosis Induction : Certain derivatives induced apoptosis in cancer cells, as observed through acridine orange/ethidium bromide staining and annexin V-FITC/propidium iodide assays .
- Other Pharmacological Activities : These include antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibition properties .
Safety Evaluation
Safety assessments are crucial for potential drug candidates. Evaluating the compound’s impact on normal cell lines (such as MRC-5) provides valuable insights .
Mechanism of Action
Target of Action
The primary target of the compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone is the Von Hippel-Lindau (VHL) protein . VHL is a part of the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone acts as an inhibitor of the VHL protein . By inhibiting VHL, it prevents the degradation of hypoxia-inducible factors (HIFs), which are proteins that regulate the cellular response to low oxygen conditions .
Biochemical Pathways
The inhibition of VHL by (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone affects the HIF pathway . Under normal oxygen conditions, VHL binds to HIFs and targets them for degradation. This leads to the activation of genes involved in erythropoiesis, angiogenesis, and other processes related to hypoxia .
Result of Action
The result of the action of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone is the accumulation of HIFs in the cell . This can lead to the activation of genes involved in erythropoiesis, angiogenesis, and other processes related to hypoxia . This can be beneficial in conditions such as anemia, ischemia, and certain types of cancer .
properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-24-16-5-4-12(8-14(16)18)17(23)21-7-6-13(9-21)22-10-15(19-20-22)11-2-3-11/h4-5,8,10-11,13H,2-3,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJGRILQXJSOEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone |
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